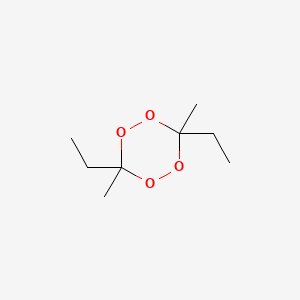
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane is a chemical compound with the molecular formula C8H16O4 and a molecular weight of 176.21 g/mol . . This compound is characterized by its unique tetraoxane ring structure, which consists of four oxygen atoms and two carbon atoms forming a six-membered ring.
Métodos De Preparación
The synthesis of 3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane typically involves the reaction of diethyl ketone with hydrogen peroxide in the presence of an acid catalyst . The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure the formation of the tetraoxane ring. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding peroxides.
Reduction: Reduction reactions can break the tetraoxane ring, leading to the formation of alcohols or ethers.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of tetraoxane rings and their stability under various conditions.
Biology: The compound is investigated for its potential use as an oxidizing agent in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its peroxide-like structure.
Mecanismo De Acción
The mechanism of action of 3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane involves the cleavage of the tetraoxane ring to release reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential antimicrobial effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the generation of free radicals that can damage cellular components .
Comparación Con Compuestos Similares
3,6-Diethyl-3,6-dimethyl-1,2,4,5-tetroxane can be compared with other similar compounds, such as:
3,6-Dimethyl-1,2,4,5-tetroxane: Lacks the ethyl groups, making it less bulky and potentially less reactive.
3,6-Diethyl-1,2,4,5-tetroxane: Lacks the methyl groups, which may affect its stability and reactivity.
1,2,4,5-Tetrazine, 3,6-dimethyl-: Contains nitrogen atoms in place of oxygen, leading to different chemical properties and reactivity.
Propiedades
Número CAS |
2780-59-8 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3,6-diethyl-3,6-dimethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C8H16O4/c1-5-7(3)9-11-8(4,6-2)12-10-7/h5-6H2,1-4H3 |
Clave InChI |
DYDYIBSLXXUTQU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OOC(OO1)(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


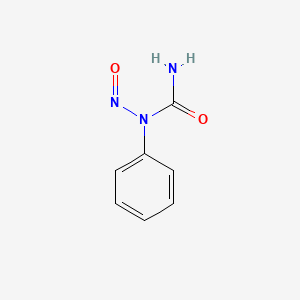

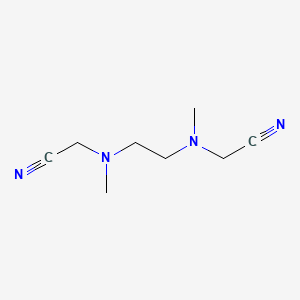

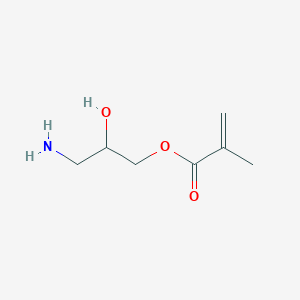
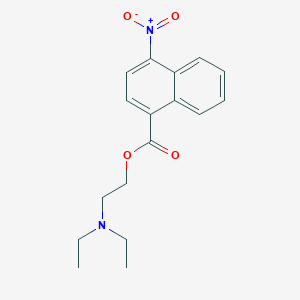
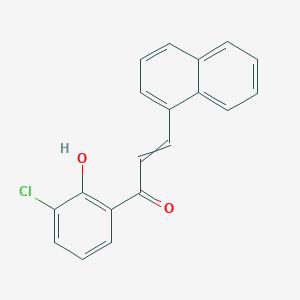
![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)


![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)
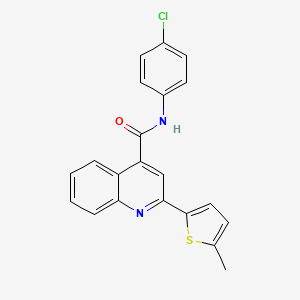
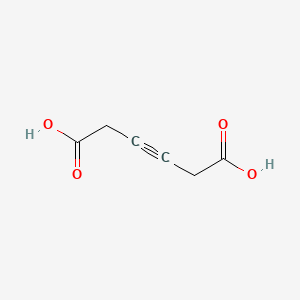
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
